molecular formula C8H6N2O2S B1457314 Methyl thieno[3,2-D]pyrimidine-4-carboxylate CAS No. 1029144-47-5

Methyl thieno[3,2-D]pyrimidine-4-carboxylate

Cat. No.: B1457314
CAS No.: 1029144-47-5
M. Wt: 194.21 g/mol
InChI Key: KJQJFAKBXWTHLA-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-D]pyrimidine-4-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

Methyl thieno[3,2-D]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can disrupt various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound has been found to interact with topoisomerases, enzymes that regulate the overwinding or underwinding of DNA . By inhibiting these enzymes, the compound can interfere with DNA replication and transcription processes, which are vital for cell proliferation and survival.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death . It can also inhibit cell proliferation by downregulating the expression of genes involved in cell cycle progression. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of optimizing the dosage of this compound for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with several enzymes and cofactors, influencing their activity and the overall metabolic flux . For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in the production of ATP, the cell’s primary energy currency . Additionally, this compound can affect the levels of various metabolites, such as glucose and lactate, by modulating the activity of metabolic enzymes . These metabolic effects contribute to the compound’s overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within different cellular compartments . For instance, this compound can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and other organelles . The compound’s distribution within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific tissues . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . The precise subcellular localization of this compound is essential for its specific biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[3,2-D]pyrimidine-4-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[3,2-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Methyl thieno[3,2-D]pyrimidine-4-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl thieno[3,2-D]pyrimidine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl thieno[3,2-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)6-7-5(2-3-13-7)9-4-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQJFAKBXWTHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256104
Record name Methyl thieno[3,2-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029144-47-5
Record name Methyl thieno[3,2-d]pyrimidine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029144-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thieno[3,2-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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